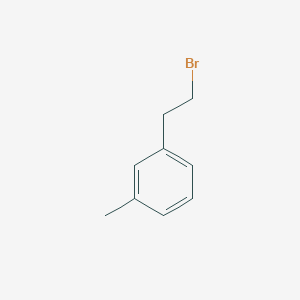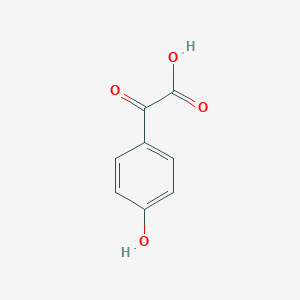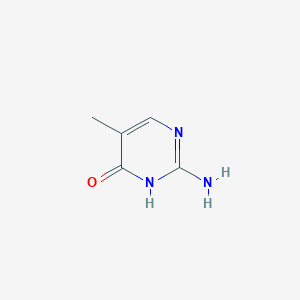
Iodine I-123
Übersicht
Beschreibung
Iodine-123 (I-123) is a radioisotope of iodine that is commonly used in diagnostic medicine. It is a gamma emitter with a half-life of 13.2 hours, making it ideal for imaging studies that require a short-lived radioactive tracer. I-123 is used in a variety of applications, including thyroid imaging, brain imaging, and cardiac imaging. In
Wirkmechanismus
Iodine I-123 emits gamma radiation, which can be detected by specialized imaging equipment. When injected into the body, Iodine I-123 is taken up by the thyroid gland, brain, or heart, depending on the imaging study being performed. The gamma radiation emitted by Iodine I-123 is then detected by the imaging equipment, which creates an image of the area being studied.
Biochemical and Physiological Effects
Iodine I-123 is a radioactive tracer and does not have any direct biochemical or physiological effects on the body. It is rapidly eliminated from the body through urine and feces.
Vorteile Und Einschränkungen Für Laborexperimente
Iodine I-123 has several advantages for use in lab experiments. It has a short half-life, which allows for rapid imaging studies. It is also a gamma emitter, which makes it easy to detect with specialized imaging equipment. However, Iodine I-123 has some limitations for lab experiments. It requires specialized imaging equipment, which can be expensive and not widely available. It also has a short half-life, which limits the amount of time available for imaging studies.
Zukünftige Richtungen
There are several potential future directions for Iodine I-123 research. One area of interest is the development of new imaging techniques that can more accurately detect and diagnose thyroid cancer. Another area of interest is the use of Iodine I-123 in brain imaging studies to evaluate neurodegenerative diseases such as Alzheimer's disease. Additionally, there is potential for the development of new radiopharmaceuticals that incorporate Iodine I-123 for use in diagnostic imaging studies.
Wissenschaftliche Forschungsanwendungen
Iodine I-123 is primarily used in diagnostic medicine for imaging studies. Its most common application is in thyroid imaging, where it is used to evaluate thyroid function and detect thyroid cancer. Iodine I-123 is also used in brain imaging studies to evaluate cerebral blood flow and metabolism. In cardiac imaging, Iodine I-123 is used to evaluate myocardial perfusion and function.
Eigenschaften
CAS-Nummer |
15715-08-9 |
|---|---|
Produktname |
Iodine I-123 |
Molekularformel |
HI |
Molekulargewicht |
123.9136 g/mol |
IUPAC-Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1-4 |
InChI-Schlüssel |
XMBWDFGMSWQBCA-AHCXROLUSA-N |
Isomerische SMILES |
[123IH] |
SMILES |
I |
Kanonische SMILES |
I |
Synonyme |
Iodine123 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







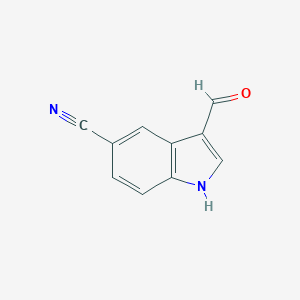
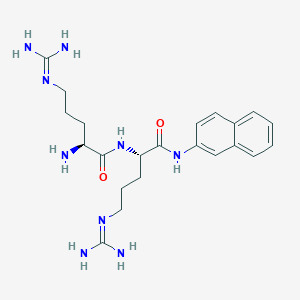
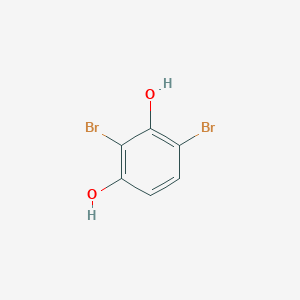
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
